(S)-M8-SPy

説明

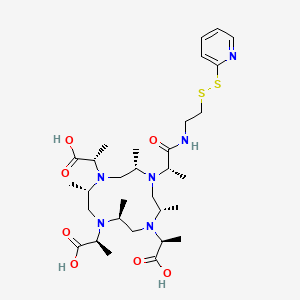

(S)-M8-SPy is a chiral compound with significant potential in various scientific fields. The compound’s unique structure and properties make it a subject of interest for researchers in chemistry, biology, and medicine. Its applications range from synthetic chemistry to potential therapeutic uses.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-M8-SPy typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric synthesis using chiral ligands in the presence of a metal catalyst. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.

化学反応の分析

Types of Reactions: (S)-M8-SPy undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace specific functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

科学的研究の応用

(S)-M8-SPy has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

作用機序

The mechanism by which (S)-M8-SPy exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

- ®-M8-SPy: The enantiomer of (S)-M8-SPy, with similar but distinct properties.

- (S)-M8-Ph: A structurally related compound with a different functional group.

- (S)-M8-OH: Another related compound with a hydroxyl group instead of a pyridine ring.

Uniqueness: this compound stands out due to its specific chiral configuration and the presence of a pyridine ring, which imparts unique chemical and biological properties

生物活性

(S)-M8-SPy is a compound derived from the DOTA-M8 framework, which has garnered attention in the field of biochemistry and molecular biology due to its unique properties and applications. This article delves into the biological activity of this compound, focusing on its structural characteristics, interaction with biomolecules, and potential applications in research and medicine.

Structural Characteristics

This compound is characterized by a rigid structure that facilitates high-affinity interactions with lanthanide ions, making it an effective tag for paramagnetic labeling in nuclear magnetic resonance (NMR) spectroscopy. The compound features a stable carbamidemethyl (CAM) group that enhances its stability in reducing environments, which is crucial for intracellular applications . The structural integrity of this compound allows for precise measurements of paramagnetic chemical shifts (PCSs) and residual dipolar couplings (RDCs), enabling detailed studies of protein dynamics and interactions within living cells .

Interaction with Biomolecules

Research indicates that this compound exhibits significant biological activity through its ability to bind to various biomolecules. For instance, it has been successfully conjugated to proteins such as ubiquitin, allowing for the observation of structural changes in these proteins within cellular environments. This capability is particularly valuable for understanding protein folding and dynamics in real-time .

Case Studies

- Protein Dynamics in Living Cells : A study utilized this compound tagged ubiquitin mutants to investigate protein dynamics in HeLa cells. The incorporation of this tag allowed researchers to obtain large PCSs, which provided insights into the conformational states of ubiquitin under physiological conditions. This study highlighted the potential of this compound as a tool for probing protein interactions and conformational changes in live cell systems .

- Application in NMR Spectroscopy : Another research effort demonstrated the use of this compound in multinuclear NMR studies. The compound's ability to provide well-resolved spectra from complex biological mixtures underscores its utility in structural biology. The study reported that the tagged proteins maintained their native conformations, allowing for accurate structural analysis .

Research Findings

| Study | Key Findings | Applications |

|---|---|---|

| Hikone et al. (2019) | Demonstrated enhanced stability of DOTA-M8-SPy in reducing environments; effective for measuring PCSs and RDCs in live cells | Protein dynamics studies |

| Müntener et al. (2019) | Investigated reactivity and stability of DOTA-M8-SPy; confirmed high affinity for lanthanides | NMR spectroscopy applications |

| ResearchGate Publication | Showed successful tagging of biomolecules with this compound; maintained structural integrity during analysis | Structural biology research |

特性

IUPAC Name |

(2S)-2-[(2S,5S,8S,11S)-7,10-bis[(1S)-1-carboxyethyl]-2,5,8,11-tetramethyl-4-[(2S)-1-oxo-1-[2-(pyridin-2-yldisulfanyl)ethylamino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N6O7S2/c1-19-16-35(24(6)29(39)40)21(3)18-37(26(8)31(43)44)22(4)17-36(25(7)30(41)42)20(2)15-34(19)23(5)28(38)33-13-14-45-46-27-11-9-10-12-32-27/h9-12,19-26H,13-18H2,1-8H3,(H,33,38)(H,39,40)(H,41,42)(H,43,44)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEXZTXAUQXVNC-CAQMSIDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)NCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)NCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858152 | |

| Record name | (2S,2'S,2''S)-2,2',2''-{(2S,5S,8S,11S)-2,5,8,11-Tetramethyl-10-[(2S)-1-oxo-1-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)propan-2-yl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl}tripropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192364-56-9 | |

| Record name | (2S,2'S,2''S)-2,2',2''-{(2S,5S,8S,11S)-2,5,8,11-Tetramethyl-10-[(2S)-1-oxo-1-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)propan-2-yl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl}tripropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。